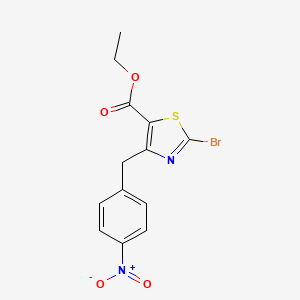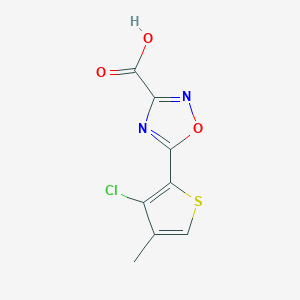
5-Amino-6-chloro-1,3-dimethylpyrimidine-2,4(1h,3h)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Amino-6-chloro-1,3-dimethylpyrimidine-2,4(1h,3h)-dione is a heterocyclic compound that belongs to the pyrimidine family Pyrimidines are aromatic organic compounds similar to pyridines and are known for their role in various biological processes
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-6-chloro-1,3-dimethylpyrimidine-2,4(1h,3h)-dione typically involves the chlorination of 1,3-dimethyluracil followed by amination. The reaction conditions often require the use of chlorinating agents such as phosphorus oxychloride (POCl3) and amination agents like ammonia or amines under controlled temperatures and pressures.
Industrial Production Methods
Industrial production methods may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Safety measures are crucial due to the use of hazardous chemicals.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming N-oxides.
Reduction: Reduction reactions may lead to the formation of dihydropyrimidine derivatives.
Substitution: Halogen substitution reactions can occur, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic or acidic conditions.
Major Products
The major products depend on the type of reaction. For example, oxidation may yield N-oxides, reduction may produce dihydropyrimidines, and substitution reactions can lead to various substituted pyrimidines.
Aplicaciones Científicas De Investigación
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for its potential as a pharmaceutical agent, particularly in antiviral and anticancer research.
Industry: Utilized in the production of dyes, agrochemicals, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 5-Amino-6-chloro-1,3-dimethylpyrimidine-2,4(1h,3h)-dione involves its interaction with specific molecular targets. It may inhibit or activate enzymes, bind to receptors, or interfere with nucleic acid synthesis. The exact pathways depend on the specific application and target.
Comparación Con Compuestos Similares
Similar Compounds
5-Amino-1,3-dimethyluracil: Lacks the chlorine atom at the 6-position.
6-Chloro-1,3-dimethyluracil: Lacks the amino group at the 5-position.
5,6-Dichloro-1,3-dimethyluracil: Contains an additional chlorine atom at the 5-position.
Uniqueness
5-Amino-6-chloro-1,3-dimethylpyrimidine-2,4(1h,3h)-dione is unique due to the presence of both the amino and chloro substituents, which can influence its chemical reactivity and biological activity.
Propiedades
Número CAS |
1128-14-9 |
|---|---|
Fórmula molecular |
C6H8ClN3O2 |
Peso molecular |
189.60 g/mol |
Nombre IUPAC |
5-amino-6-chloro-1,3-dimethylpyrimidine-2,4-dione |
InChI |
InChI=1S/C6H8ClN3O2/c1-9-4(7)3(8)5(11)10(2)6(9)12/h8H2,1-2H3 |
Clave InChI |
MIRRVPSJMQEWTE-UHFFFAOYSA-N |
SMILES canónico |
CN1C(=C(C(=O)N(C1=O)C)N)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(Ethylsulfanyl)spiro[3.3]heptane-2-carboxylic acid](/img/structure/B13080926.png)
![1-[2-(1H-imidazol-1-yl)ethyl]-1H-1,2,3-triazol-4-amine](/img/structure/B13080935.png)

![methyl (4R)-4-[(3R,5S,8R,9S,10S,13R,14S,17R)-10,13-dimethyl-3-(oxan-2-yloxy)-7-oxo-1,2,3,4,5,6,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]pentanoate](/img/structure/B13080967.png)





![{[(1,4-Dichloro-3-iodobutan-2-yl)oxy]methyl}benzene](/img/structure/B13080993.png)

![Tert-butyl 2-aminobicyclo[2.2.2]octane-2-carboxylate](/img/structure/B13080997.png)
![3-[(2-Methylbutan-2-yl)oxy]pyridin-4-amine](/img/structure/B13081004.png)
